chemical structure and properties of 4-methoxy-N-(4-methylphenyl)benzamide
chemical structure and properties of 4-methoxy-N-(4-methylphenyl)benzamide
An In-depth Technical Guide to 4-methoxy-N-(4-methylphenyl)benzamide
Introduction
4-methoxy-N-(4-methylphenyl)benzamide is a distinct organic compound within the benzamide class of chemicals.[1] Characterized by a central amide linkage connecting a 4-methoxyphenyl group and a 4-methylphenyl (p-tolyl) group, this molecule serves as a valuable and versatile intermediate in various scientific sectors. Its defined structure and consistent quality are critical for reproducible outcomes in research and development.[1] While primarily utilized as a building block in organic synthesis, the benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, characterization, and the broader context of its applications for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
The structural foundation of 4-methoxy-N-(4-methylphenyl)benzamide consists of a central amide functional group. This amide's nitrogen atom is bonded to a 4-methylphenyl ring, and the carbonyl carbon is attached to a 4-methoxyphenyl ring.
IUPAC Name: 4-methoxy-N-(4-methylphenyl)benzamide[4] Synonyms: 4-Methoxy-N-(p-tolyl)benzamide, N-(4-Methylphenyl)-4-methoxybenzamide[1] CAS Number: 39192-94-4[1][5][6] Molecular Formula: C₁₅H₁₅NO₂[1][5][6] Molecular Weight: 241.29 g/mol [1]
Table 1: Key Chemical Identifiers and Computed Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [1][5] |
| Molecular Weight | 241.29 g/mol | [1] |
| CAS Number | 39192-94-4 | [1][5] |
| XLogP3 | 3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 3 | [7] |
| Topological Polar Surface Area | 38.3 Ų | [7] |
| Complexity | 264 | [7] |
Synthesis and Purification Protocol
The most common and efficient laboratory-scale synthesis of N-substituted benzamides is achieved through the acylation of an amine, a method based on the Schotten-Baumann reaction. This involves reacting an amine with an acid chloride or anhydride in the presence of a base to neutralize the acidic byproduct.
Expertise-Driven Rationale:
The selection of 4-methoxybenzoyl chloride as the acylating agent provides the methoxy-substituted phenyl ring, while p-toluidine (4-methylaniline) serves as the nucleophile, introducing the methyl-substituted phenyl ring. A non-nucleophilic base, such as pyridine or triethylamine, is crucial. Its role is to scavenge the HCl generated during the reaction, preventing the protonation of the p-toluidine starting material. Protonated amines are no longer nucleophilic and would halt the reaction, thereby significantly reducing the product yield. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and its ability to dissolve the reactants while being immiscible with the aqueous solutions used during the work-up phase.
Step-by-Step Synthesis Protocol
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluidine (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
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Reaction Initiation: Cool the solution to 0 °C using an ice bath. This is a critical step to control the initial exothermic reaction upon adding the highly reactive acid chloride.
-
Acylation: Add a solution of 4-methoxybenzoyl chloride (1.0 eq.) in anhydrous DCM dropwise to the cooled amine solution over 15-20 minutes.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (p-toluidine) is consumed.
-
Aqueous Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove excess pyridine, followed by a saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine to remove residual water.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexanes mixture, to afford pure 4-methoxy-N-(4-methylphenyl)benzamide as a solid.
Synthesis and Purification Workflow
Caption: Mechanism of action for benzamide-based ATP-competitive kinase inhibitors.
Safety, Handling, and Storage
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Safety: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated fume hood.
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Storage: The compound should be stored in a tightly closed container in a cool, dry place to ensure its stability and longevity. [1]
References
- 4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% CAS NO 39192-94-4. (n.d.). ChemicalCell.
- Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194).
- 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR. (n.d.). Sigma-Aldrich.
- Suzuki, T., et al. (1999). Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives. Journal of Medicinal Chemistry.
- Application Notes and Protocols: Use of Benzamide Derivatives in Medicinal Chemistry. (n.d.). Benchchem.
- N-(4-methoxyphenyl)-4-methylbenzamide. (n.d.). PubChem.
- 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE [39192-94-4]. (n.d.). King-Pharm.
- Benzamide, N-(4-methoxyphenyl)-4-methyl-. (n.d.). NIST WebBook.
- Windisch, M., et al. (2017). Synthesis and pharmacological evaluation of benzamide derivatives as potent and selective sigma-1 protein ligands. European Journal of Medicinal Chemistry.
Sources
- 1. 4-Methoxy-n-(4-Methylphenyl)Benzamide, 97% | 39192-94-4 | ChemicalCell [chemicalcell.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Benzamide, N-(4-methoxyphenyl)-4-methyl- [webbook.nist.gov]
- 5. 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-METHOXY-N-(4-METHYLPHENYL)BENZAMIDE [39192-94-4] | King-Pharm [king-pharm.com]
- 7. N-(4-methoxyphenyl)-4-methylbenzamide | C15H15NO2 | CID 531829 - PubChem [pubchem.ncbi.nlm.nih.gov]

